Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
Brand Name: Vulcanchem
CAS No.: 898758-59-3
VCID: VC2292949
InChI: InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3
SMILES: CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

CAS No.: 898758-59-3

Cat. No.: VC2292949

Molecular Formula: C14H18O5

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate - 898758-59-3

Specification

CAS No. 898758-59-3
Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
IUPAC Name ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Standard InChI InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3
Standard InChI Key PDBKOUCFPXIPOD-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC
Canonical SMILES CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC

Introduction

Physical and Chemical Properties

Structural Identification

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate possesses several distinctive structural features that facilitate its identification and differentiation from similar compounds. The molecule contains a phenyl ring with methoxy groups specifically positioned at the 3 and 5 positions, creating a symmetrical substitution pattern that influences its electronic properties and reactivity. This aromatic ring is connected to a 4-oxobutyrate chain that terminates with an ethyl ester group, resulting in multiple functional groups within a single molecular entity.

The compound's IUPAC name is ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate, which systematically describes its structural components according to international chemical nomenclature standards . Its molecular formula C14H18O5 corresponds to a calculated molecular weight of 266.29 g/mol, providing fundamental parameters for analytical identification . The compound can be unambiguously identified through its unique Chemical Abstracts Service (CAS) registry number 898758-59-3, which distinguishes it from other chemical entities including closely related structural isomers .

For computational and database purposes, the compound is characterized by its International Chemical Identifier (InChI) string: InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3 . This standardized notation encodes the structural information in a machine-readable format that enables cross-referencing across chemical databases. The corresponding InChIKey PDBKOUCFPXIPOD-UHFFFAOYSA-N provides a fixed-length digital representation that facilitates web searches and database lookups .

The compound's structure can also be represented using the Simplified Molecular Input Line Entry System (SMILES) notation: CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC . This linear string efficiently captures the connectivity patterns and bond types present in the molecule, offering another standardized method for structural representation.

Physical and Chemical Characteristics

The physical properties of ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate are influenced by its molecular structure, functional groups, and substitution pattern. Based on its structure and comparison with similar compounds, it is likely to exist as a colorless to pale yellow solid or oil at room temperature. The presence of both polar functional groups (ketone, ester, methoxy) and nonpolar regions (phenyl ring, alkyl chain) suggests moderate solubility in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate, while exhibiting limited water solubility.

The compound contains several reactive functional groups that contribute to its chemical behavior and potential applications. The carbonyl group of the ketone is susceptible to nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. The methoxy groups on the phenyl ring act as electron-donating substituents, influencing the electron density distribution across the aromatic system and potentially directing the regioselectivity of electrophilic aromatic substitution reactions.

The symmetrical 3,5-dimethoxy substitution pattern creates a unique electronic environment around the phenyl ring that distinguishes this compound from its positional isomers. This symmetry affects various molecular properties including dipole moment, polarizability, and potential intermolecular interactions, which in turn influence physical properties such as melting point, boiling point, and solubility behavior.

Table 1: Key Properties of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

PropertyValueSource
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
CAS Number898758-59-3
IUPAC Nameethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
InChIKeyPDBKOUCFPXIPOD-UHFFFAOYSA-N
SMILESCCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC
Functional GroupsKetone, ester, methoxy (×2)

Synthesis Methods and Approaches

Synthetic Routes

The synthesis of ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate can be approached through various synthetic strategies, drawing from methods used for structurally similar compounds. One potential synthesis route involves the esterification of 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid with ethanol, typically catalyzed by sulfuric acid under reflux conditions. This approach parallels the synthesis described for the 2,3-dimethoxy structural analog, where the esterification of the corresponding carboxylic acid with ethanol is employed to obtain the ethyl ester product.

Another viable synthetic pathway could involve a multi-step process starting from methyl 3,5-dimethoxybenzoate, similar to the synthesis described for 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid . This approach might include initial reaction with sodium under heating conditions, followed by treatment with sodium methoxide in diethyl ether, subsequent reaction with an appropriate reagent, and finally esterification with ethanol to obtain the target compound. This synthetic route would leverage the reactivity of the ester functionality in the starting material to introduce the required carbon chain, followed by functional group transformations to establish the ketone and ethyl ester moieties.

A third synthetic approach could involve a Friedel-Crafts acylation of 1,3-dimethoxybenzene with a suitable 4-oxobutyrate derivative, taking advantage of the directing effects of the methoxy groups to achieve regioselective acylation at the 4-position of the aromatic ring. This method would capitalize on the electron-rich nature of the dimethoxybenzene substrate, which enhances its reactivity toward electrophilic aromatic substitution reactions.

Reaction Conditions and Considerations

The synthesis of ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate requires careful control of reaction conditions to ensure optimal yield and purity. For the esterification approach, the reaction is typically conducted in excess ethanol as both solvent and reagent, with catalytic sulfuric acid at reflux temperature to drive the equilibrium toward product formation. Water removal techniques, such as the use of molecular sieves or Dean-Stark apparatus, may be employed to enhance conversion by removing the water byproduct.

For approaches involving Friedel-Crafts acylation, the choice of Lewis acid catalyst (such as aluminum chloride, iron(III) chloride, or boron trifluoride etherate) and reaction solvent (typically dichloromethane, carbon disulfide, or nitrobenzene) significantly influences the reaction efficiency and selectivity. The reaction is generally conducted under anhydrous conditions at controlled temperatures to minimize side reactions and maximize yield.

Purification of the synthesized compound typically involves techniques such as column chromatography on silica gel, recrystallization from appropriate solvent systems, or distillation under reduced pressure for larger-scale preparations. The selection of purification methods depends on the specific impurity profile and the required purity level for the intended application.

For industrial-scale production, continuous flow reactors could be employed to enhance efficiency and yield while minimizing environmental impact, as mentioned for the synthesis of the 2,3-dimethoxy structural analog. This approach offers advantages in terms of process control, safety, and scalability, particularly for reactions involving hazardous reagents or exothermic steps.

Structural Relationships and Comparisons

Isomeric Variations and Their Significance

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate belongs to a family of structural isomers that share the same molecular formula and basic framework but differ in the positioning of the methoxy substituents on the phenyl ring. These positional variations create distinct electronic environments and three-dimensional structures that influence chemical reactivity, physical properties, and potential biological activities.

The available search results provide information on three structural variants: ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate (CAS: 898758-05-9), ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (CAS: 56872-60-7), and ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate (CAS: 858445-94-0). Each of these compounds features a dimethoxyphenyl group attached to the same 4-oxobutyrate ethyl ester moiety, but with different methoxy substitution patterns.

The 3,5-dimethoxy substitution pattern in our target compound creates a symmetrical arrangement around the phenyl ring, with both methoxy groups positioned meta to the point of attachment of the 4-oxobutyrate chain. This symmetry distinguishes it from the 2,3-dimethoxy variant (ortho-meta substitution), the 3,4-dimethoxy variant (meta-para substitution), and the 2,4-dimethoxy variant (ortho-para substitution). These different substitution patterns result in unique electronic effects and steric considerations that can significantly impact the compounds' properties and behavior.

Table 2: Comparison of Ethyl 4-(dimethoxyphenyl)-4-oxobutyrate Positional Isomers

CompoundCAS NumberMethoxy PositionsSubstitution PatternInChIKeyReference
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate898758-59-33,5meta, metaPDBKOUCFPXIPOD-UHFFFAOYSA-N
Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate898758-05-92,3ortho, metaMPHLTDNXPLOWBR-UHFFFAOYSA-N
Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate56872-60-73,4meta, paraRUYBXJYVHYDTQL-UHFFFAOYSA-N
Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate858445-94-02,4ortho, paraNot provided

Applications and Research Implications

Future Research Directions

Further investigation of ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate could proceed along several promising directions to expand our understanding of this compound and its potential applications. Comprehensive characterization studies would be valuable to establish detailed physical properties, including melting point, solubility parameters in various solvents, and spectroscopic data (NMR, IR, UV-Vis) to create a complete profile of the compound.

Synthetic methodology research could focus on developing optimized and scalable synthesis routes specifically tailored for this compound, potentially exploring green chemistry approaches to minimize environmental impact. Comparative studies with its positional isomers would provide valuable insights into how the methoxy substitution pattern influences various properties and reactivities, contributing to our understanding of structure-property relationships in this class of compounds.

Exploration of the compound's chemical reactivity could investigate transformations of the ketone functionality (reduction, oxidation, condensation reactions), modifications of the ester group (hydrolysis, transesterification, amidation), and further substitution of the aromatic ring. Such studies would expand the chemical space accessible from this starting material and potentially lead to derivatives with enhanced properties or novel applications.

If biological evaluation is pursued, screening against relevant targets could assess potential activities such as antimicrobial, anticancer, or antioxidant properties. Structure-activity relationship studies comparing the biological effects of the different positional isomers would be particularly valuable in understanding how subtle structural variations influence interaction with biological systems.

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